Evidence of Structural Uniqueness Against Closest In-Class Comparator
The target compound is structurally distinguished from its closest identified in-class comparator, 1-Pyrrolidineethanamine, 2,5-dimethyl- (CAS 33304-27-7), by the addition of two methyl groups at the alpha-carbon of the ethanamine side chain [1]. The comparator, 2,5-dimethyl-1-pyrrolidineethanamine, possesses a primary amine, whereas the target compound is a tertiary amine with a sterically hindered alpha-carbon. This structural difference directly influences the compound's basicity, nucleophilicity, and potential for metabolic N-dealkylation.
| Evidence Dimension | Molecular Formula / Weight |
|---|---|
| Target Compound Data | C10H22N2 / 170.30 g/mol [1] |
| Comparator Or Baseline | C8H18N2 / 142.24 g/mol [2] |
| Quantified Difference | Δ C2H4 (28.06 g/mol) increase in molecular weight |
| Conditions | Chemical structure analysis (vendor data) |
Why This Matters
This precise structural difference dictates the compound's unique chemical and biological properties, making generic substitution impossible for any application requiring this specific amine.
- [1] 1-Pyrrolidineethanamine, α,α,2,5-tetramethyl-. ChemScene Product Page. Accessed 2026. View Source
- [2] 1-Pyrrolidineethanamine,2,5-dimethyl-. Chemsrc Chemical Database. Accessed 2026. View Source
